molecular formula C10H14N4 B12284382 4-(1-Methyl-1H-pyrazol-3-yl)piperidine-4-carbonitrile

4-(1-Methyl-1H-pyrazol-3-yl)piperidine-4-carbonitrile

Cat. No.: B12284382
M. Wt: 190.25 g/mol
InChI Key: KCQSUXLMYGWJDO-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-3-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring with a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-3-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the nitrile group.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-3-yl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-1H-pyrazol-5-yl)piperidine
  • 4-(1-Methyl-1H-pyrazol-3-yl)piperidine-4-carboxamide
  • 4-(1-Methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid

Uniqueness

4-(1-Methyl-1H-pyrazol-3-yl)piperidine-4-carbonitrile is unique due to its specific structural features, such as the nitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

4-(1-methylpyrazol-3-yl)piperidine-4-carbonitrile

InChI

InChI=1S/C10H14N4/c1-14-7-2-9(13-14)10(8-11)3-5-12-6-4-10/h2,7,12H,3-6H2,1H3

InChI Key

KCQSUXLMYGWJDO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2(CCNCC2)C#N

Origin of Product

United States

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